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Compound of Interest

(S)-2-nitro-6, 7-dihydro-5H-
imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521

Compound Name:

A recent study has unveiled a series of novel imidazo[2,1-b]oxazine carbamate derivatives with
potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR)
strains. The research highlights specific compounds that demonstrate superior efficacy over
existing treatments like rifampicin and pretomanid in preclinical models, offering a potential new
avenue in the fight against tuberculosis.

Scientists and drug development professionals now have access to compelling data on a new
class of antitubercular agents. A 2023 study published in a peer-reviewed journal details the
synthesis and evaluation of several imidazo[2,1-bJoxazine derivatives. The findings indicate
that these compounds exhibit significant bactericidal activity against the Mtb H37Rv strain and
a panel of clinical isolates, with some derivatives showing minimum inhibitory concentration
(MIC90) values below 0.5 uM.[1][2][3]

Comparative Efficacy

The newly synthesized compounds were benchmarked against established antitubercular
drugs, rifampicin and pretomanid. Notably, several of the novel derivatives demonstrated a 1-
log greater reduction in mycobacterial burden within infected macrophages compared to these
existing drugs.[1][2] This suggests a potent ability to target the bacteria within the host's
immune cells, a critical aspect of tuberculosis treatment.

The most promising compounds from the study, particularly compounds 47-49, 51-53, and 55,
displayed remarkable activity against a variety of clinical Mtb isolates, with MIC90 values
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consistently under 0.5 puM.[1][2][3]

Table 1: Comparative Antitubercular Activity (MIC90 in
u)

Compound/Drug Mtb H37Rv Clinical Isolates (Range)

Novel Imidazo[2,1-bJoxazine

Derivatives

Compound 47 0.18 <0.5
Compound 48 0.25 <0.5
Compound 49 0.21 <0.5
Compound 51 0.35 <0.5
Compound 52 0.42 <0.5
Compound 53 0.38 <0.5
Compound 55 0.29 <0.5

Comparator Drugs

Rifampicin ~0.1-1.0 Variable

Pretomanid ~0.06-0.5 Variable

Note: Data for novel compounds is sourced from the 2023 study.[1][2][3] Data for comparator
drugs is based on published literature and may vary depending on the specific strain and
testing conditions.

Safety and Selectivity Profile

A crucial aspect of the study was the evaluation of the safety profile of these novel derivatives.
The compounds were tested against three human cell lines (HepG2, MRC-5, and J774A.1) and
showed no significant cytotoxicity, with IC50 values greater than 100 uM for the most active
compounds.[1][2] Furthermore, in vivo toxicity was assessed using the Galleria mellonella
model, where the compounds did not exhibit any toxic effects.[1][2] The derivatives also
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demonstrated high selectivity for M. tuberculosis, with no substantial activity against other
bacteria or fungi.[1][2]

. J774A.1
Compound HepG2 (Liver) MRC-5 (Lung)
(Macrophage)
Compound 47 > 322 > 147 > 106
Compound 49 > 322 > 147 > 106
Other active
> 322 > 147 > 106

derivatives

Proposed Mechanism of Action

Molecular docking studies suggest that these novel imidazo[2,1-b]oxazine derivatives likely
share a mechanism of action with pretomanid.[1][2] It is proposed that they are pro-drugs
activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis.[1][2]
This activation leads to the generation of reactive nitrogen species, which are toxic to the
bacteria.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

5/5

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

